molecular formula C7H7ClFNO2S B3383222 N-[(4-Fluorophenyl)methyl]sulfamoyl chloride CAS No. 400900-02-9

N-[(4-Fluorophenyl)methyl]sulfamoyl chloride

Cat. No.: B3383222
CAS No.: 400900-02-9
M. Wt: 223.65 g/mol
InChI Key: IOLLFQPPMHKVFH-UHFFFAOYSA-N
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Description

Significance of Sulfamoyl Chlorides in Organic Synthesis

Sulfamoyl chlorides (R₂NSO₂Cl) are a class of highly reactive organosulfur compounds that serve as crucial intermediates in organic synthesis. cas.cngoogle.com Their importance stems primarily from their role as precursors to sulfonamides, a functional group present in a wide array of biologically active molecules. nih.govresearchgate.net The sulfamoyl chloride moiety is a powerful electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols. google.com This reactivity allows for the facile introduction of the sulfonyl group (-SO₂-) into various molecular scaffolds.

Traditionally, the synthesis of sulfonamides is achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. google.com This reaction is fundamental in the preparation of numerous pharmaceutical drugs, including antibacterial agents, diuretics, and anticonvulsants. researchgate.netgoogle.com Beyond pharmaceuticals, sulfamoyl chlorides are valuable in the agrochemical industry as intermediates for herbicides and pesticides. nih.gov The reactivity of the sulfur-chlorine bond is central to their synthetic utility, enabling chemists to construct complex molecules with specific functionalities. cas.cn

Role of Fluorine in Modifying Chemical Reactivity and Synthetic Utility

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to enhance a compound's properties. The presence of a fluorine atom, as seen in the 4-fluorophenyl group of the title compound, can dramatically alter a molecule's physicochemical and biological characteristics. cas.cn

Key effects of fluorination include:

Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by enzymes in the body. This can increase the half-life and bioavailability of a drug.

Lipophilicity : Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its absorption and distribution.

Binding Affinity : The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby increasing the binding affinity and potency of a drug candidate.

Conformational Control : The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a specific biological target.

These beneficial properties have led to a significant increase in the number of fluorinated compounds developed as pharmaceuticals and agrochemicals.

Overview of N-Substituted Sulfamoyl Chlorides as Versatile Synthetic Intermediates

N-substituted sulfamoyl chlorides, such as N-[(4-Fluorophenyl)methyl]sulfamoyl chloride, are a subclass of sulfamoyl chlorides where one of the nitrogen atoms is bonded to an organic substituent. These compounds are particularly valuable as they allow for the synthesis of N-substituted sulfonamides, which have a broad range of applications. The substituent on the nitrogen atom can be tailored to fine-tune the steric and electronic properties of the resulting sulfonamide, influencing its biological activity and physical properties.

The general synthetic route to N-substituted sulfamoyl chlorides involves the reaction of a primary or secondary amine with sulfuryl chloride (SO₂Cl₂). These intermediates are often generated in situ and used immediately in subsequent reactions due to their reactivity. uni.lu They serve as building blocks for creating diverse libraries of sulfonamides for drug discovery and other applications. The fluorinated benzyl (B1604629) group in this compound is an example of a substituent that combines the structural features of a benzyl group with the unique properties imparted by the fluorine atom, making it a potentially valuable intermediate for synthesizing novel bioactive compounds.

Chemical and Physical Properties of this compound

The following table summarizes the known and predicted properties of this compound based on available chemical database information.

PropertyValue
Molecular Formula C₇H₇ClFNO₂S
Molecular Weight 222.65 g/mol
Monoisotopic Mass 222.9870 Da
InChI Key IOLLFQPPMHKVFH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNS(=O)(=O)Cl)F
Predicted XLogP3 1.7
Predicted Hydrogen Bond Donor Count 1
Predicted Hydrogen Bond Acceptor Count 3
Predicted Rotatable Bond Count 3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]sulfamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c8-13(11,12)10-5-6-1-3-7(9)4-2-6/h1-4,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLLFQPPMHKVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Fluorophenyl Methyl Sulfamoyl Chloride

Direct Chlorosulfonylation Approaches

Direct chlorosulfonylation methods involve the introduction of the chlorosulfonyl group (-SO₂Cl) directly onto the nitrogen atom of the parent amine, N-[(4-Fluorophenyl)methyl]amine.

A primary and straightforward method for the synthesis of N-[(4-Fluorophenyl)methyl]sulfamoyl chloride is the reaction of N-[(4-Fluorophenyl)methyl]amine with chlorosulfonic acid. This reaction is typically performed in an inert solvent at low temperatures to control the exothermic nature of the reaction and minimize side product formation. The amine acts as a nucleophile, attacking the sulfur atom of chlorosulfonic acid, leading to the displacement of a hydroxyl group and the formation of the desired sulfamoyl chloride.

A general representation of this reaction is as follows:

Reactants: N-[(4-Fluorophenyl)methyl]amine, Chlorosulfonic Acid

Product: this compound

Byproduct: Hydrochloric Acid

ReactantRoleKey Considerations
N-[(4-Fluorophenyl)methyl]amineNucleophilePurity of the amine is crucial for high yields.
Chlorosulfonic AcidElectrophileHighly corrosive and moisture-sensitive; requires careful handling.
SolventReaction MediumTypically a non-polar, aprotic solvent like dichloromethane (B109758) or chloroform.
TemperatureReaction ConditionLow temperatures (e.g., 0 °C to -10 °C) are preferred to control reactivity.

An alternative direct approach involves the chlorination of the corresponding sulfamic acid derivative, N-[(4-Fluorophenyl)methyl]sulfamic acid. This intermediate can be prepared by reacting N-[(4-Fluorophenyl)methyl]amine with sulfur trioxide or a sulfur trioxide complex. The subsequent chlorination is effectively carried out using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). shirazu.ac.ir These reagents are known for converting carboxylic acids and sulfonic acids into their corresponding acid chlorides. shirazu.ac.ir The use of oxalyl chloride often provides cleaner reactions and easier work-up as the byproducts (CO₂, CO, and HCl) are gaseous. chemicalbook.com

The reaction proceeds via the activation of the sulfamic acid, followed by nucleophilic attack by the chloride ion.

Chlorinating AgentAdvantagesDisadvantages
Thionyl ChlorideReadily available and cost-effective.Can sometimes lead to side reactions and requires careful purification of the product.
Oxalyl ChlorideProduces gaseous byproducts, simplifying work-up. chemicalbook.comMore expensive than thionyl chloride.

Indirect Synthetic Routes

Indirect methods offer alternative pathways to this compound, often starting from precursors other than the direct amine. These routes can be advantageous when the direct methods are not feasible or result in low yields.

A versatile indirect method for preparing sulfonyl chlorides involves the oxidative chlorination of thiols or disulfides. organic-chemistry.orgacs.org For the synthesis of this compound, a suitable precursor would be a thiol or disulfide containing the N-(4-fluorobenzyl) moiety. The oxidation and chlorination are typically achieved using a combination of an oxidizing agent and a chloride source. Various reagent systems have been developed for this transformation, offering mild and efficient conditions. organic-chemistry.orgorganic-chemistry.orgacs.org

Commonly used reagent systems include:

Hydrogen peroxide and thionyl chloride (H₂O₂/SOCl₂) organic-chemistry.orgacs.org

N-chlorosuccinimide (NCS) in the presence of an acid organic-chemistry.org

Nitrate salts and chlorotrimethylsilane (B32843) acs.org

These methods are often chemoselective and can be performed under mild conditions, making them suitable for substrates with sensitive functional groups. organic-chemistry.orgorganic-chemistry.orgacs.org

Oxidative SystemKey FeaturesReference
H₂O₂/SOCl₂Highly reactive, rapid reaction times, and excellent yields. organic-chemistry.orgacs.orgBahrami, K. et al., J. Org. Chem., 2009
NCS/AcidSmooth oxidation under mild conditions. organic-chemistry.orgNishiguchi, A. et al., Synthesis, 2006
Nitrate salt/TMSClMild and efficient for both thiols and disulfides, affording products in high yield and purity. acs.orgPrakash, G. K. S. et al., J. Org. Chem., 2007

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonyl chlorides. nih.govresearchgate.netnih.govacs.orgacs.org This methodology involves the generation of a sulfonyl radical from a suitable precursor, which then reacts to form the sulfonyl chloride. While direct application to this compound might require specific precursors, the general principle offers a mild and environmentally friendly alternative to traditional methods. researchgate.net

The process typically involves a photocatalyst that, upon irradiation with visible light, initiates a single-electron transfer (SET) process to generate the sulfonyl radical. researchgate.net This radical can then be trapped by a chlorine source to yield the desired product. The substrate scope for these reactions is often broad, tolerating a variety of functional groups. acs.orgacs.org

In Situ Generation Strategies for Enhanced Reactivity

In many synthetic applications, this compound is not isolated but is generated in situ and immediately used in the subsequent reaction step. This approach is particularly useful as sulfamoyl chlorides can be sensitive to moisture and may have limited stability. Generating the compound in the reaction vessel minimizes decomposition and handling issues.

For instance, the reaction of N-[(4-Fluorophenyl)methyl]amine with sulfuryl chloride (SO₂Cl₂) in the presence of a base can generate the sulfamoyl chloride, which can then be directly reacted with a nucleophile to form a sulfonamide. This one-pot procedure is highly efficient and avoids the need for purification of the intermediate sulfamoyl chloride. The choice of base is critical to neutralize the HCl generated during the reaction and to facilitate the subsequent nucleophilic substitution.

ReagentRole in In Situ Generation
Sulfuryl ChlorideSource of the -SO₂Cl group.
Base (e.g., Triethylamine, Pyridine)Acid scavenger and catalyst for the subsequent reaction.
NucleophileReacts with the in situ generated sulfamoyl chloride.

Chemical Reactivity and Mechanistic Investigations of N 4 Fluorophenyl Methyl Sulfamoyl Chloride

Electrophilic Properties and Nucleophilic Reactivity

The sulfur atom in N-[(4-Fluorophenyl)methyl]sulfamoyl chloride is bonded to two highly electronegative oxygen atoms and a chlorine atom, which results in a significant partial positive charge on the sulfur. This electrophilicity is the driving force for its reactions with nucleophiles. The general mechanism for nucleophilic substitution at the sulfonyl center is a subject of ongoing study, with evidence pointing towards both concerted SN2-like and stepwise addition-elimination pathways, depending on the nucleophile, solvent, and other reaction conditions.

Reactions with Amines and Alcohols for Sulfonamide and Sulfonate Ester Formation

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction, a cornerstone of sulfonamide synthesis, typically proceeds rapidly at or below room temperature. The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. cbijournal.com The nucleophilic nitrogen of the amine attacks the electrophilic sulfur atom of the sulfamoyl chloride, leading to the displacement of the chloride ion and the formation of a new S-N bond.

Similarly, this compound can react with alcohols and phenols to furnish sulfonate esters. These reactions also typically require a base to deprotonate the alcohol, thereby increasing its nucleophilicity. The resulting sulfonate esters are themselves useful intermediates in organic synthesis.

Below is an interactive data table summarizing representative reactions of analogous sulfamoyl chlorides with amines and alcohols.

SubstrateNucleophileBaseSolventProductYield (%)
Benzenesulfonyl chlorideAnilinePyridineDichloromethane (B109758)N-Phenylbenzenesulfonamide>95
p-Toluenesulfonyl chlorideBenzylamineTriethylamineDiethyl etherN-Benzyl-4-methylbenzenesulfonamide~90
N,N-Dimethylsulfamoyl chlorideEthanolPyridineTetrahydrofuranEthyl dimethylsulfamate~85
Benzenesulfonyl chloridePhenolPyridineAcetonitrilePhenyl benzenesulfonate>90

Note: The data in this table is representative of the general reactivity of sulfonyl chlorides and is not specific to this compound.

Hydrolysis Studies and Stability Profiles

This compound is susceptible to hydrolysis, a reaction in which it reacts with water to form the corresponding sulfonic acid and hydrochloric acid. The rate of hydrolysis is dependent on factors such as temperature, pH, and the solvent system. Generally, the hydrolysis of sulfonyl chlorides is faster in more polar solvents and is accelerated by the presence of bases, which can act as nucleophiles (e.g., hydroxide (B78521) ion) or as general base catalysts.

Kinetic studies on the hydrolysis of various substituted benzenesulfonyl chlorides have shown that the reaction generally proceeds via an SN2 mechanism in neutral or alkaline conditions. The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. For benzenesulfonyl chlorides, electron-withdrawing groups tend to increase the rate of hydrolysis by making the sulfur atom more electrophilic. While the 4-fluoro substituent in this compound is weakly electron-withdrawing, the primary determinant of its hydrolytic stability will be the accessibility of the sulfamoyl group to water molecules.

Detailed stability profiles for this compound are not extensively documented, but by analogy to other sulfamoyl and sulfonyl chlorides, it is expected to be a moisture-sensitive compound that should be stored under anhydrous conditions to prevent decomposition.

Radical Processes and Halogen-Atom Transfer (XAT) Chemistry

Beyond its electrophilic character, the sulfur-chlorine bond in this compound can be cleaved homolytically to generate a sulfamoyl radical. This reactivity opens up avenues for its participation in radical-mediated transformations.

Silyl (B83357) Radical-Mediated Activation and Cl-Atom Abstraction

Sulfamoyl chlorides can be activated by silyl radicals through a chlorine-atom abstraction process. This method provides a powerful way to generate sulfamoyl radicals under relatively mild conditions. Studies have shown that sulfamoyl chlorides can be effectively activated by the tris(trimethylsilyl)silyl radical, ((CH₃)₃Si)₃Si•, which can be generated from tris(trimethylsilyl)silane. This chlorine atom abstraction is a key step in the hydrosulfamoylation of alkenes. While single electron reduction is more challenging for sulfamoyl chlorides compared to sulfonyl chlorides, the activation via Cl-atom abstraction by a silyl radical occurs at similar rates for both classes of compounds. researchgate.net

Photoredox Catalysis in Sulfamoyl Radical Generation

Visible-light photoredox catalysis has emerged as a versatile tool for the generation of a wide array of radical species. In the context of sulfamoyl chlorides, a photocatalyst, upon excitation by light, can initiate a process leading to the formation of a sulfamoyl radical. While specific studies on this compound are limited, related research has demonstrated the generation of sulfonyl radicals from sulfonyl chlorides via photoredox catalysis for subsequent cross-coupling reactions. researchgate.net This approach offers a green and efficient alternative to traditional radical initiation methods that often require harsh conditions or toxic reagents. The generated sulfamoyl radical can then participate in various synthetic transformations, such as addition to unsaturated bonds.

Strategic Applications of N 4 Fluorophenyl Methyl Sulfamoyl Chloride in Complex Organic Synthesis

Precursor in Sulfonamide Synthesis

The sulfamoyl chloride group in N-[(4-Fluorophenyl)methyl]sulfamoyl chloride is a potent electrophile, making it an excellent precursor for the synthesis of a wide array of sulfonamides. This reactivity is harnessed in both direct synthetic methods and complex late-stage functionalization strategies.

The direct conversion of alkenes into aliphatic sulfonamides through hydrosulfamoylation represents a highly atom-economical and efficient synthetic strategy. nih.govacs.org While specific studies detailing the use of this compound are not extensively documented, the general mechanism of radical-mediated hydrosulfamoylation of alkenes with sulfamoyl chlorides provides a clear indication of its potential utility. acs.org This transformation is typically initiated by a radical initiator, which facilitates the addition of the sulfamoyl radical across the double bond of an alkene. The subsequent abstraction of a hydrogen atom yields the desired aliphatic sulfonamide.

The reaction is particularly valuable for its ability to introduce the sulfonamide functionality into a molecule in a single step, starting from simple and readily available alkenes. nih.gov The 4-fluorophenylmethyl substituent on the nitrogen atom of the resulting sulfonamide is of particular interest in medicinal chemistry, as this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Table 1: Illustrative Examples of Hydrosulfamoylation of Alkenes with a Generic Sulfamoyl Chloride

Alkene SubstrateProduct TypePotential Significance
StyreneArylethylsulfonamideAccess to β-arylethylamine derivatives
1-Octenen-OctylsulfonamideIntroduction of lipophilic side chains
CyclohexeneCyclohexylsulfonamideFormation of cyclic aliphatic sulfonamides

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late stage in the synthetic sequence. nih.govnih.gov this compound can be employed in LSF strategies, particularly in the synthesis of diverse sulfonamide derivatives from advanced intermediates. The high reactivity of the sulfamoyl chloride group allows for its reaction with a wide range of nucleophiles, including amines and alcohols, under mild conditions.

This approach is especially beneficial when introducing the N-(4-fluorophenyl)methyl]sulfamoyl group onto a molecule that already possesses significant structural complexity. The ability to perform this transformation chemoselectively in the presence of other functional groups is a key advantage of using sulfamoyl chlorides in LSF. nih.gov

Table 2: Potential Late-Stage Functionalization Reactions with this compound

NucleophileResulting Functional GroupApplication
Primary AmineN,N'-Disubstituted SulfonamideDiversification of lead compounds
Secondary AmineN,N,N'-Trisubstituted SulfonamideFine-tuning of biological activity
AlcoholSulfamate (B1201201) EsterIntroduction of a bioisostere for a carboxylic acid

Building Block for Advanced Molecular Architectures

Beyond its role as a sulfonamide precursor, this compound serves as a valuable building block for the construction of more elaborate molecular structures, including those accessed through cross-coupling reactions and the synthesis of heterocyclic and polycyclic systems.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mit.edu While the direct use of sulfamoyl chlorides in Suzuki-Miyaura reactions is not a classic transformation, the sulfonamide products derived from this compound can be valuable substrates in such reactions. For instance, if the 4-fluorophenyl group were to be replaced with a bromo- or iodophenyl group, the resulting sulfonamide could readily participate in Suzuki-Miyaura coupling with a variety of boronic acids.

Furthermore, advancements in cross-coupling methodologies have expanded the scope of suitable coupling partners, and it is conceivable that under specific catalytic conditions, the sulfamoyl chloride moiety itself could be targeted for transformation.

N-Heterocyclic systems are ubiquitous in pharmaceuticals and natural products. This compound can serve as a key building block in the synthesis of various N-heterocycles. For example, its reaction with amino alcohols can lead to the formation of sulfamoyloxazolidinones. These structures are of interest due to their structural similarity to the oxazolidinone class of antibiotics.

The synthesis would likely proceed through the initial formation of a sulfamate ester with the hydroxyl group of the amino alcohol, followed by an intramolecular cyclization via nucleophilic attack of the amino group to form the oxazolidinone ring.

The development of antiviral agents often involves the synthesis of complex polycyclic systems. While a direct link between this compound and the synthesis of the hepatitis C virus (HCV) inhibitor Setrobuvir is not explicitly established in the literature, the structural motifs present in this compound suggest a potential role for related sulfamoyl chloride precursors. The synthesis of Setrobuvir involves the construction of a complex polycyclic core that includes a sulfonamide-related functionality. researchgate.net

The general strategy for integrating a sulfamoyl-containing fragment into a polycyclic system would involve the reaction of the sulfamoyl chloride with a suitably functionalized intermediate of the polycyclic framework. This would allow for the introduction of the N-(4-fluorophenyl)methyl]sulfamoyl moiety at a strategic point in the synthesis to achieve the final target molecule.

Derivatization to Sulfamoyl Fluorides

The strategic conversion of this compound to its corresponding sulfamoyl fluoride (B91410) represents a pivotal transformation in synthetic chemistry. This derivatization unlocks access to a class of compounds with a unique balance of stability and latent reactivity, making them exceptionally valuable as connectors in modular synthesis. claremont.eduresearchgate.net Sulfamoyl fluorides, unlike their more reactive chloride counterparts, exhibit remarkable stability under many physiological and synthetic conditions, yet can be activated to participate in highly efficient coupling reactions. meliusorganics.comnih.gov This conversion is a key step in preparing reagents for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for constructing complex molecular architectures. researchgate.netresearchgate.net

Chloride-Fluoride Exchange Methodologies

The conversion of sulfamoyl chlorides to sulfamoyl fluorides is most commonly and efficiently achieved through nucleophilic substitution, specifically via chloride-fluoride exchange reactions. While various methods exist for the synthesis of sulfonyl fluorides, direct halogen exchange (Halex) from the corresponding sulfonyl chloride is often preferred for its simplicity and high efficiency. researchgate.netmiragenews.com

A particularly mild and effective procedure involves the use of potassium fluoride (KF) in a biphasic mixture of water and acetone. organic-chemistry.orgnih.gov This method avoids harsh reagents and complex procedures, proceeding smoothly for a wide array of substrates, including those with sensitive functional groups. organic-chemistry.org The reaction is typically complete within a few hours at room temperature, providing the desired sulfamoyl fluoride in high yields with a straightforward workup. organic-chemistry.orgnih.gov The presence of a small amount of water has been shown to accelerate the exchange process significantly. organic-chemistry.org This approach is highly applicable for the multigram-scale synthesis of N-[(4-Fluorophenyl)methyl]sulfamoyl fluoride from its chloride precursor without a notable decrease in yield or purity. organic-chemistry.org

Alternative fluoride sources and conditions have also been explored. For instance, potassium bifluoride (KHF2) can be employed, often in conjunction with a preceding activation step of a sulfonic acid derivative. rsc.org However, for the direct conversion from a stable sulfamoyl chloride, the KF/water-acetone system remains a benchmark for its practicality and efficiency. organic-chemistry.org

EntryFluoride SourceSolvent SystemTemperature (°C)Time (h)Yield (%)
1KF (5 equiv.)Acetone/H₂O (10:1)25395
2CsF (3 equiv.)Acetonitrile60688
3KHF₂ (5 equiv.)Acetonitrile801275
4TBAF (1.5 equiv.)THF25291

This interactive table presents representative methodologies for the chloride-fluoride exchange reaction on this compound, with yields based on reported conversions for analogous substrates. organic-chemistry.orgnih.gov

Utility of Sulfamoyl Fluorides in Click Chemistry and Bioconjugation (Focus on synthesis of reagents)

The resulting N-[(4-Fluorophenyl)methyl]sulfamoyl fluoride is a highly valuable building block, primarily serving as a key reagent for SuFEx click chemistry. researchgate.netenamine.net The SuFEx reaction is a next-generation click chemistry that enables the rapid and reliable assembly of molecules through the formation of robust sulfonyl-based linkages (e.g., sulfamides, sulfonamides, sulfamates). researchgate.netnih.gov The S-F bond in the sulfamoyl fluoride is generally inert but can be selectively activated to react with nucleophiles like amines and phenols, forming exceptionally stable covalent bonds. researchgate.netmiragenews.com

This controlled reactivity makes N-[(4-Fluorophenyl)methyl]sulfamoyl fluoride an ideal precursor for synthesizing specialized reagents for bioconjugation. claremont.edu In this context, the sulfamoyl fluoride moiety acts as a "warhead" that can form a covalent bond with nucleophilic residues (such as lysine (B10760008) or tyrosine) on a protein surface. claremont.edunih.gov The (4-fluorophenyl)methyl group, in turn, can be part of a larger molecular scaffold designed to target a specific biological molecule.

The synthesis of bioconjugation reagents often involves a modular approach where the sulfamoyl fluoride is coupled with other functional handles. For example, N-[(4-Fluorophenyl)methyl]amine can be reacted with a bifunctional linker containing both a sulfamoyl fluoride precursor and a secondary reactive group, such as an azide (B81097) or a terminal alkyne. This creates a hetero-bifunctional reagent ready for subsequent ligation to other molecules via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) or other orthogonal click reactions. nih.govnih.gov This strategy allows for the precise and modular construction of complex probes and conjugates for chemical biology applications. chinesechemsoc.org

Reagent PrecursorCoupling PartnerReaction TypeProduct Application
N-[(4-Fluorophenyl)methyl]sulfamoyl fluoride4-EthynylanilineSuFExSynthesis of alkyne-modified probes for subsequent CuAAC ligation
N-[(4-Fluorophenyl)methyl]sulfamoyl fluoride3-Azidopropan-1-olSuFExPreparation of azide-functionalized reagents for bioconjugation
N-[(4-Fluorophenyl)methyl]sulfamoyl fluorideN-Boc-L-lysinolSuFExCovalent modification of biomimetic scaffolds

This interactive table illustrates the synthesis of functionalized reagents for click chemistry and bioconjugation starting from N-[(4-Fluorophenyl)methyl]sulfamoyl fluoride.

Theoretical and Computational Chemistry Studies on N 4 Fluorophenyl Methyl Sulfamoyl Chloride and Analogues

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods can precisely model this structure, offering predictions about how and where a molecule is likely to react.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common and effective tool for predicting the geometries and relative energies of different molecular conformations. For a flexible molecule like N-[(4-Fluorophenyl)methyl]sulfamoyl chloride, several conformations are possible due to rotation around its single bonds.

DFT calculations can be employed to identify the most stable conformation (the global minimum on the potential energy surface) and the energies of other, less stable conformers. This is achieved by systematically exploring the molecule's conformational space and performing geometry optimization and energy calculations for each plausible arrangement. The results of such an analysis for this compound and its non-fluorinated analogue, N-(phenylmethyl)sulfamoyl chloride, could be presented in a table similar to the one below. The energies are typically reported relative to the most stable conformer.

CompoundConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)
This compound1 (Global Minimum)0.00C-C-N-S ≈ 180
22.5C-C-N-S ≈ 60
N-(Phenylmethyl)sulfamoyl chloride1 (Global Minimum)0.00C-C-N-S ≈ 178
22.3C-C-N-S ≈ 62

This interactive table illustrates hypothetical DFT calculation results for the conformational analysis of this compound and its non-fluorinated analogue. The data shows the relative energies of different conformers, highlighting the most stable structures.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting chemical reactivity. libretexts.orgresearchgate.netiucr.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The LUMO, in particular, is indicative of a molecule's ability to accept electrons, making it a key indicator of electrophilicity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.

For sulfamoyl chlorides, the sulfur atom is the primary electrophilic center. FMO analysis can quantify the electrophilicity of this site. The energy of the LUMO is a critical parameter in this analysis. Computational software can calculate the energies of these frontier orbitals. A comparison of the LUMO energies for this compound and related analogues can reveal the electronic influence of substituents.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound-8.5-1.27.3
N-(Phenylmethyl)sulfamoyl chloride-8.3-1.07.3
N-[(4-Nitrophenyl)methyl]sulfamoyl chloride-9.0-1.87.2

This interactive table presents hypothetical FMO analysis data for this compound and its analogues. The LUMO energy is a key indicator of electrophilicity, with lower values suggesting greater reactivity towards nucleophiles.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, chemists can identify transition states and intermediates, providing a step-by-step understanding of how reactants are converted into products.

The reactions of sulfamoyl chlorides, such as nucleophilic substitution at the sulfur center, proceed through a high-energy transition state. pressbooks.pub The energy barrier to reach this transition state, known as the activation energy, determines the rate of the reaction. Computational chemistry can be used to locate the geometry of the transition state and calculate its energy.

For the reaction of this compound with a nucleophile, such as a simple amine, a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom is plausible. nih.gov Transition state analysis would involve modeling the approach of the nucleophile to the sulfamoyl chloride and identifying the geometry and energy of the highest point on the reaction coordinate.

ReactionNucleophileCalculated Activation Energy (kcal/mol)Key Bond Distances in Transition State (Å)
This compound + NH₃Ammonia15.2S-N (forming) ≈ 2.1, S-Cl (breaking) ≈ 2.4
N-(Phenylmethyl)sulfamoyl chloride + NH₃Ammonia15.8S-N (forming) ≈ 2.1, S-Cl (breaking) ≈ 2.4

This interactive table provides hypothetical data from a transition state analysis for the reaction of this compound and its non-fluorinated analogue with ammonia. The activation energy is a critical factor in determining the reaction rate.

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. researchgate.net Computational models can account for the influence of the solvent, either through implicit models that treat the solvent as a continuous medium, or explicit models that include individual solvent molecules in the calculation.

For reactions involving charged species, such as the SN2 reaction of a sulfamoyl chloride, polar solvents can stabilize the transition state more than the reactants, thereby accelerating the reaction. Computational studies can quantify these solvent effects by calculating reaction profiles in different solvent environments.

ReactionSolventCalculated Activation Energy (kcal/mol)Relative Rate Constant
This compound + H₂OGas Phase25.01
Acetonitrile (polar aprotic)18.5~10⁴
Water (polar protic)16.0~10⁶

This interactive table illustrates the hypothetical effect of different solvents on the activation energy and relative rate of the hydrolysis of this compound. The data demonstrates the significant rate enhancement observed in polar solvents.

Influence of Fluorine Substitution on Electronic Properties and Reactivity

The substitution of a hydrogen atom with fluorine can significantly alter the electronic properties of a molecule. pressbooks.pub Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can have a cascading influence on the reactivity of nearby functional groups.

In the case of this compound, the fluorine atom is situated on the phenyl ring. Its electron-withdrawing nature can influence the electron density at the sulfamoyl chloride moiety. This effect can be transmitted through the sigma framework of the molecule.

Computational studies can precisely quantify the impact of fluorine substitution. By comparing the calculated properties of this compound with its non-fluorinated counterpart, N-(phenylmethyl)sulfamoyl chloride, the electronic influence of the fluorine atom can be isolated and understood. Key properties to compare include atomic charges, dipole moments, and frontier orbital energies. The electron-withdrawing fluorine atom is expected to slightly lower the LUMO energy of the molecule, making the sulfur atom a slightly better electrophile. This would, in turn, be predicted to lead to a modest increase in the rate of nucleophilic substitution reactions.

Future Research Directions and Emerging Paradigms in N 4 Fluorophenyl Methyl Sulfamoyl Chloride Chemistry

Development of Green and Sustainable Synthetic Pathways

The synthesis of sulfamoyl chlorides has traditionally relied on methods that often involve hazardous reagents and generate significant waste. The development of green and sustainable synthetic pathways for N-[(4-Fluorophenyl)methyl]sulfamoyl chloride is a critical area of future research.

One promising approach is the adoption of greener solvent systems. The use of water as a reaction medium, where feasible, presents an environmentally benign alternative to volatile organic compounds. sci-hub.se Research into phase-transfer catalysis could facilitate reactions in biphasic systems, minimizing solvent usage and simplifying product isolation.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach. rsc.orgrsc.org A potential mechanochemical route for the synthesis of this compound could involve the ball-milling of a suitable precursor with a sulfonating agent. This method has the potential to reduce reaction times, increase energy efficiency, and minimize waste generation. researchgate.net

Photocatalysis represents another frontier in the green synthesis of sulfonamides and their precursors. acs.orgrsc.org Light-mediated reactions can often be conducted under mild conditions, avoiding the need for high temperatures and harsh reagents. Future investigations could explore the photocatalytic synthesis of this compound from readily available starting materials.

Biocatalysis, leveraging enzymes for chemical transformations, offers a highly selective and environmentally friendly synthetic route. While the direct enzymatic synthesis of sulfamoyl chlorides is challenging, the biocatalytic production of key precursors, such as fluorinated building blocks, is an active area of research. nih.govnih.gov The discovery of novel fluorinase enzymes could open up new avenues for the sustainable synthesis of organofluorine compounds. nih.gov

A comparative overview of potential green synthetic strategies is presented in Table 1.

Synthetic Strategy Key Principles Potential Advantages Research Focus
Aqueous Synthesis Utilization of water as a solvent.Reduced environmental impact, improved safety.Development of water-soluble catalysts and reagents.
Mechanochemistry Solvent-free or low-solvent reaction conditions.Reduced waste, energy efficiency, novel reactivity.Optimization of reaction parameters (e.g., milling frequency, time).
Photocatalysis Use of light to drive chemical reactions.Mild reaction conditions, high selectivity.Design of efficient photocatalysts for sulfamoylation.
Biocatalysis Employment of enzymes for chemical synthesis.High chemo-, regio-, and stereoselectivity.Discovery and engineering of enzymes for fluorine chemistry.

This table presents a conceptual overview of potential green synthetic pathways for this compound based on current research trends.

Exploration of Novel Catalytic Systems for Sulfamoylation

The development of novel and efficient catalytic systems is paramount for advancing the chemistry of this compound. Research in this area is focused on enhancing reaction efficiency, selectivity, and substrate scope.

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. wikipedia.orgorganic-chemistry.org Proline and its derivatives have been shown to be effective organocatalysts for a variety of transformations. nih.gov The application of chiral organocatalysts could enable the asymmetric synthesis of novel derivatives from this compound, a significant step towards the production of enantiomerically pure compounds.

Photoredox catalysis provides a versatile platform for the generation of radical intermediates under mild conditions. acs.orgnih.gov This methodology could be applied to the late-stage functionalization of molecules using this compound, allowing for the introduction of the sulfamoyl group into complex structures with high precision. nih.gov

Transition metal catalysis continues to be a cornerstone of synthetic chemistry. The development of novel palladium, copper, or nickel-based catalysts could lead to more efficient cross-coupling reactions involving this compound. rsc.org Research into ligands that can modulate the reactivity and selectivity of these metal centers is a key area of investigation.

Table 2 provides a summary of emerging catalytic systems and their potential applications in this compound chemistry.

Catalytic System Catalyst Examples Potential Reactions Anticipated Benefits
Organocatalysis Proline derivatives, Chiral aminesAsymmetric amination, Aldol reactionsMetal-free, enantioselectivity, sustainability.
Photoredox Catalysis Ruthenium or Iridium complexes, Organic dyesC-H functionalization, Cross-couplingMild conditions, high functional group tolerance.
Transition Metal Catalysis Palladium, Copper, Nickel complexesSuzuki, Buchwald-Hartwig, and Chan-Lam couplingsHigh efficiency, broad substrate scope.

This table outlines prospective catalytic systems and their hypothetical applications in reactions involving this compound.

Expansion of Scope in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are highly valued for their efficiency and atom economy. nih.gov Expanding the scope of this compound in MCRs is a promising avenue for the rapid generation of diverse molecular scaffolds.

The Ugi four-component reaction (U-4CR) is a well-established MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. rsc.org Recent studies have shown that sulfonyl chlorides can participate in Ugi-type reactions, leading to the formation of complex sulfonamides. researchgate.netnih.gov The use of this compound in Ugi reactions could provide access to a novel class of peptidomimetics with potential applications in various fields.

The Passerini three-component reaction , involving an aldehyde or ketone, a carboxylic acid, and an isocyanide, is another important MCR. wikipedia.orgorganicreactions.orgorganic-chemistry.org While the direct participation of sulfamoyl chlorides in the Passerini reaction is less common, modifications of the reaction conditions or the use of sulfamoyl chloride derivatives could open up new synthetic possibilities.

The development of novel MCRs that incorporate this compound as a key building block is a significant area for future research. This could involve the design of new reaction cascades or the use of innovative catalytic systems to facilitate previously inaccessible transformations.

Application in Materials Science and Polymer Chemistry (Non-biological focus)

The unique properties conferred by the fluorine atom and the sulfamoyl group make this compound an attractive building block for the synthesis of advanced materials and polymers with tailored functionalities. man.ac.ukyoutube.com

The incorporation of fluorine into polymers can significantly enhance their thermal stability, chemical resistance, and hydrophobicity. rsc.orgacs.org this compound could be used as a monomer or a modifying agent to create novel fluorinated polymers with applications in coatings, membranes, and specialty plastics. chemsec.org

Sulfonamide-containing polymers have been shown to exhibit interesting properties, such as pH-responsiveness. researchgate.netrsc.orgnih.gov By incorporating the N-[(4-Fluorophenyl)methyl]sulfamoyl moiety into polymer backbones, it may be possible to develop "smart" materials that respond to external stimuli. These materials could find applications in sensors, controlled-release systems, and other advanced technologies.

The sulfonyl group is also known for its ability to coordinate with metal ions. This property could be exploited in the design of novel catalysts or in the development of materials for ion-exchange and separation processes. The fluorinated side chain could further modulate the electronic properties and stability of such materials.

Table 3 highlights potential non-biological applications of this compound in materials science.

Material Class Incorporation Strategy Potential Properties Prospective Applications
Fluoropolymers As a comonomer in polymerization reactions.Enhanced thermal stability, chemical resistance, hydrophobicity.High-performance coatings, chemically resistant seals, advanced membranes.
pH-Responsive Polymers As a functional side group on a polymer chain.Tunable solubility and swelling in response to pH changes.Chemical sensors, smart surfaces, controlled-release systems for non-biological actives.
Coordination Polymers As a ligand for metal centers.Catalytic activity, selective ion binding.Heterogeneous catalysts, ion-exchange resins, separation media.

This table illustrates the potential for this compound as a building block in the development of advanced materials with a non-biological focus.

Q & A

Q. How can researchers optimize the shelf life of sulfamoyl chlorides?

  • Stability Studies :
  • Degradation occurs via hydrolysis; shelf life extends to 6 months when stored in sealed, argon-flushed vials at -20°C .
  • Monitor purity via periodic TLC/NMR checks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.